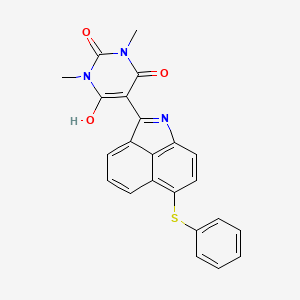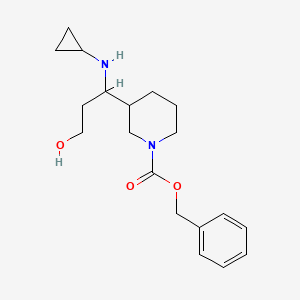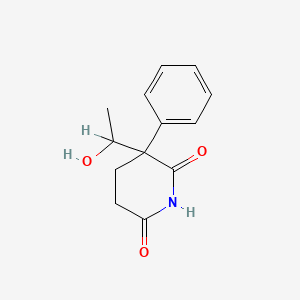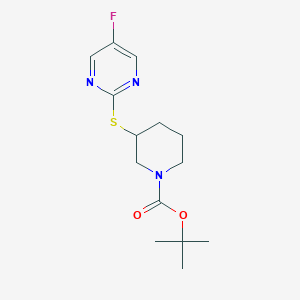
5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium is a heterocyclic organic compound with the molecular formula C6H6ClNO2 This compound is part of the pyridine family, characterized by a nitrogen atom in the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-methylpyridine.
Oxidation: The final step involves the oxidation of the pyridine ring to form the 1-oxidopyridin-1-ium moiety. This can be accomplished using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxidopyridin-1-ium moiety back to the pyridine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: Pyridine derivatives with reduced oxidation states.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium involves its interaction with specific molecular targets. The oxidopyridin-1-ium moiety can participate in redox reactions, influencing cellular processes. The chlorine and methoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
2-Chloro-5-methylpyridine-N-oxide: Similar structure but lacks the methoxy group.
5-Chloro-2-methoxypyridine-N-oxide: Similar structure but lacks the methyl group.
2,3-Dimethylpyridine-N-oxide: Similar structure but lacks the chlorine and methoxy groups.
Uniqueness
5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium is unique due to the combination of chlorine, methoxy, and methyl groups along with the oxidopyridin-1-ium moiety
特性
分子式 |
C7H8ClNO2 |
|---|---|
分子量 |
173.60 g/mol |
IUPAC名 |
5-chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8ClNO2/c1-5-3-7(11-2)6(8)4-9(5)10/h3-4H,1-2H3 |
InChIキー |
WRCSSOWMKODHQF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=[N+]1[O-])Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)






![1H-6,9-Epoxyimidazo[1,2-a]azepine](/img/structure/B13961872.png)

![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)

![2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran](/img/structure/B13961897.png)
![5-[(3-Pyridinyloxy)methyl]-1h-pyrazol-3-amine](/img/structure/B13961900.png)
![Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine](/img/structure/B13961904.png)
